D-Galactose-d1-3
Description
D-Galactose-d1-3 (CAS: 64267-73-8) is a deuterated derivative of D-galactose, a monosaccharide critical in metabolic and structural biological processes. The compound features a single deuterium atom substitution at the 2-position of the galactose ring, as indicated by its IUPAC name: (3R,4S,5R,6R)-2-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol . Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁D¹O₆ |
| Molecular Weight | 181.07 g/mol |
| Melting Point | 169–170°C |
| LogP | -2.6 |
| Topological Polar Surface Area (tPSA) | 110.38 Ų |
This compound is primarily utilized as a stable isotopic tracer in metabolic studies, enabling researchers to track galactose utilization pathways in vivo and in vitro without significantly altering its biochemical behavior . Its synthesis involves regioselective deuteration, as outlined in protocols using reagents like deuterated water or specialized catalysts under controlled conditions .
Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-4-deuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i6D |
InChI Key |
GZCGUPFRVQAUEE-OXNPZZGPSA-N |
Isomeric SMILES |
[2H][C@]([C@@H](CO)O)([C@@H]([C@H](C=O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Deuterium Exchange
A foundational approach for introducing deuterium into monosaccharides involves acid-catalyzed exchange in deuterated solvents. For D-galactose-d1-3, this method leverages the reactivity of hydroxyl groups at specific positions. In one documented process, D-galactose is dissolved in deuterium oxide (D$$_2$$O) under acidic conditions (e.g., 0.1M sulfuric acid). Heating the mixture to 80–85°C for 12 hours facilitates proton-deuterium exchange at the C3 position, yielding this compound. Neutralization with barium hydroxide followed by deionization using Amberlite IR-120 resins ensures the removal of residual acids and salts.
Reductive Deuteration with Sodium Borodeuteride
An alternative strategy involves reductive deuteration during the synthesis of galactose derivatives. For example, the inversion of functional groups in D-glucose or D-mannose precursors—a method adapted from L-sugar synthesis—can incorporate deuterium at the C3 position. In this route, lead(IV) tetraacetate mediates oxidative decarboxylation at C5, followed by reduction using sodium borodeuteride (NaBD$$_4$$) to introduce deuterium at the target site. This approach achieves a 65–70% isotopic incorporation efficiency, as verified by mass spectrometry.
Enzymatic Hydrolysis of Deuterated Polysaccharides
Substrate Selection and Pretreatment
Enzymatic methods utilize polysaccharides rich in galactose units, such as soybean-derived oligosaccharides or whey ultrafiltrates. Defatted soybean flakes are suspended in D$$_2$$O, and insoluble components are removed via centrifugation. Hydrochloric acid precipitation at pH 4.5 isolates soluble saccharides, which are then subjected to enzymatic hydrolysis using α-galactosidase and β-fructofuranosidase. The use of deuterated water in this step ensures partial deuteration of the resulting monosaccharides.
Pilot-Scale Hydrolysis and Yield Optimization
At pilot scale, 30 kg of defatted soybean flakes processed with 150 L of D$$_2$$O yield a soluble fraction containing 50% saccharides by dry weight. Hydrolysis at 50°C for 4 hours with Alpha-Gal 600L enzyme preparation releases monosaccharides, including this compound, at a concentration of 3.5% on a dry weight basis. Ultrafiltration with a 5,000 Dalton molecular weight cut-off membrane separates high-molecular-weight polysaccharides from the deuterated monosaccharide permeate.
Chromatographic Purification and Isolation
Column Chromatography for Isotopologue Separation
Ion-exchange chromatography is critical for isolating this compound from complex saccharide mixtures. Using Dowex 50WX8 (H$$^+$$ form) or Amberlite IRA-900 (OH$$^-$$ form) resins, deuterated galactose is eluted with a gradient of deuterated water and ethanol. Fraction analysis via high-performance liquid chromatography (HPLC) coupled with refractive index detection confirms a purity of ≥98% for the isolated compound.
Solvent Crystallization for Final Enrichment
Crystallization in methanol-D$$_2$$O mixtures (3:1 v/v) at 4°C enhances the deuteration level to >99%. The crystalline product is recovered via vacuum filtration and washed with cold deuterated ethanol to remove residual solvents. This step reduces isotopic dilution, ensuring compliance with pharmacological-grade specifications.
Formulation and Stability Considerations
Analytical Validation Techniques
Nuclear magnetic resonance (NMR) spectroscopy ($$^1$$H and $$^2$$H) and liquid chromatography-mass spectrometry (LC-MS) are employed to verify deuteration patterns and quantify isotopic enrichment. For this compound, the absence of a proton signal at the C3 position in $$^1$$H NMR spectra confirms selective deuteration.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Isotopic Enrichment (%) | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed Exchange | 45 | 95 | 85 | Pilot scale feasible |
| Reductive Deuteration | 70 | 98 | 99 | Lab scale only |
| Enzymatic Hydrolysis | 35 | 90 | 75 | Industrial scale |
Table 1: Performance metrics of primary preparation routes for this compound.
Chemical Reactions Analysis
Types of Reactions
D-Galactose-d1-3 undergoes several types of chemical reactions, including:
Oxidation: D-Galactose can be oxidized to produce D-Galacturonic acid.
Reduction: Reduction reactions can convert D-Galactose to sugar alcohols such as galactitol.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions include D-Galacturonic acid, galactitol, and various substituted derivatives of D-Galactose .
Scientific Research Applications
Drug Delivery Systems
Targeted Drug Delivery
D-Galactose derivatives have been extensively studied for their role as targeting moieties in drug delivery systems. These compounds can selectively bind to galactose-binding proteins, such as galectin-1, which are overexpressed in certain cancer cells. For instance, studies have shown that galactosylated photosensitizers linked at carbon-3 exhibit significantly greater uptake in cancer cells expressing galectin-1 compared to those linked at carbon-1. This increased affinity enhances the efficacy of photodynamic therapy (PDT) in targeting cancer cells, providing a promising avenue for cancer treatment .
Case Study: Galactose-Modified Therapeutics
A recent study demonstrated that a carbohydrate-modified two-dimensional material successfully targeted the delivery of an anti-cancer agent to liver cancer cells expressing gal receptors. This targeted approach resulted in enhanced cytotoxicity compared to non-targeted methods, indicating the potential of D-Galactose-d1-3 in developing more effective cancer therapies .
Diagnostic Applications
Biomarker Detection
this compound has been utilized in diagnostic methodologies to measure its concentration in biological samples. A stable-isotope dilution method was developed for the sensitive determination of D-galactose levels in human plasma. This method allows for accurate quantification and has been applied successfully in studies assessing endogenous D-galactose formation, providing insights into metabolic disorders such as galactosemia .
Therapeutic Interventions
Anti-Aging Properties
Research indicates that D-galactose may induce aging-like symptoms in animal models through oxidative stress and inflammation pathways. Compounds derived from D-galactose have shown protective effects against these aging processes. For example, a study reported that treatment with PL 1-3, a derivative of D-galactose, improved antioxidant capacity and reduced inflammatory responses in aging mice models . This suggests potential applications for this compound in developing anti-aging therapeutics.
Summary Table of Applications
Mechanism of Action
The mechanism of action of D-Galactose-d1-3 involves its interaction with specific cell receptors and metabolic pathways. In the context of aging research, D-Galactose induces oxidative stress and mitochondrial dysfunction, leading to the production of reactive oxygen species and cellular damage . In drug delivery, D-Galactose acts as a ligand to target cells expressing galactose receptors, enhancing cellular uptake and improving drug delivery efficiency .
Comparison with Similar Compounds
Comparison with Similar Compounds
Non-Deuterated D-Galactose
The parent compound, D-Galactose (CAS: 59-23-4), shares the same molecular formula (C₆H₁₂O₆) but lacks deuterium substitution. Key differences include:
Non-deuterated galactose is classified as non-hazardous but requires standard laboratory precautions (e.g., avoiding eye/skin contact) .
Other Deuterated Derivatives
- D-Galactose (2-D, 98%) (CAS: 64429-86-3): This compound, deuterated at the anomeric carbon (C-1), has a molecular weight of 181.16 g/mol. It is used in biomolecular NMR to study glycosylation dynamics, leveraging deuterium’s reduced spin interference .
- 3,4-Disubstituted α-D-Galp : A structurally modified derivative with substituents at C-3 and C-4 positions. Its NMR profile shows distinct coupling constants (e.g., JH3,H4 = 3.2 Hz) and elevated carbon shifts (C-3: δC 77.7 ppm; C-4: δC 79.1 ppm), indicative of steric and electronic effects from substitution .
Biological Activity
D-Galactose-d1-3 is a deuterium-labeled form of D-galactose, a naturally occurring aldohexose that plays a significant role in various biological processes. This article explores the biological activity of this compound, focusing on its effects on aging, oxidative stress, and neurological functions based on recent research findings.
Overview of D-Galactose
D-Galactose is a monosaccharide that is metabolized into glucose in the body. However, excessive accumulation of D-galactose can lead to oxidative stress and age-related pathologies. The compound is often used in research to induce aging models in animals due to its ability to generate reactive oxygen species (ROS), which contribute to cellular damage and aging processes .
Oxidative Stress and Aging
Research has shown that chronic administration of D-galactose leads to oxidative damage in various tissues. For instance, studies indicate that D-galactose treatment reduces collagen content and disrupts collagen fiber organization in the skin, which is a hallmark of aging . The mechanism involves increased levels of malondialdehyde (MDA) and decreased activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) .
Neurological Impact
D-Galactose has been linked to impairments in motor coordination and cognitive functions. A study demonstrated that intracerebroventricular administration of D-galactose resulted in significant histological changes in the cerebellum, leading to motor coordination deficits in rats . The compound was found to increase apoptosis markers such as active caspase-3, indicating neurotoxicity associated with oxidative stress .
Case Study 1: Aging Model Induction
In one study, mice were administered D-galactose subcutaneously at doses of 50 mg/kg daily for 90 days. This resulted in significant aging-related changes, including memory impairment and reduced antioxidant enzyme activities. Histopathological analysis revealed cellular damage across multiple organs, including the liver and brain .
Case Study 2: Protective Effects of Antioxidants
Another investigation explored the protective effects of Sophora davidi extract against D-galactose-induced aging. Mice treated with this extract showed improved liver and brain function, as indicated by reduced iNOS levels and enhanced SIRT1 protein expression. This suggests that antioxidant treatments may mitigate some adverse effects associated with D-galactose exposure .
Table 1: Effects of D-Galactose on Collagen Content
| Parameter | Control Group | D-Galactose Group | Significance |
|---|---|---|---|
| Total Skin Collagen (mg/g) | 15.2 | 8.5 | p < 0.01 |
| Type I Collagen Expression (%) | 100 | 65 | p < 0.01 |
| Type III Collagen Expression (%) | 50 | 80 | p < 0.05 |
Table 2: Neurological Impairments Induced by D-Galactose
| Parameter | Control Group | D-Galactose Group | Significance |
|---|---|---|---|
| Motor Coordination Score (out of 10) | 9 | 4 | p < 0.01 |
| Neuron Count in Cerebellum | 200 | 120 | p < 0.01 |
| Active Caspase-3 Levels | Low | High | p < 0.01 |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
